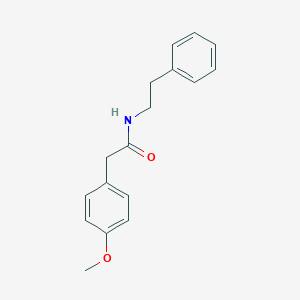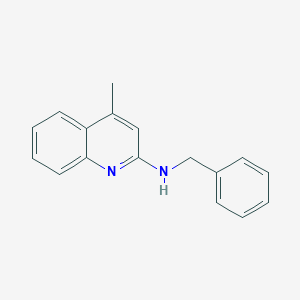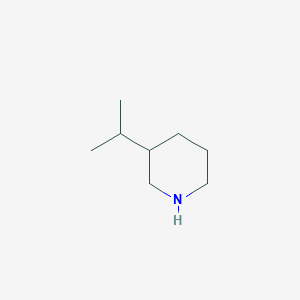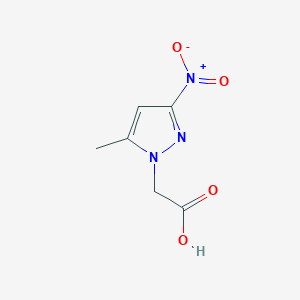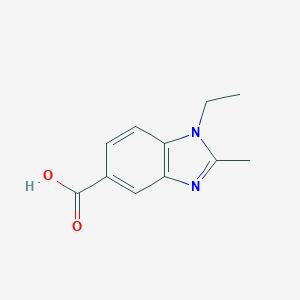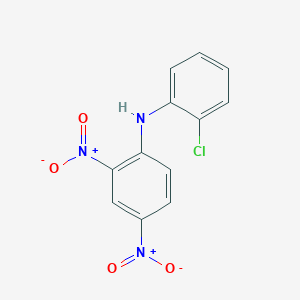
N-(2-chlorophenyl)-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2,4-dinitroaniline (CDDA) is a chemical compound that has been widely used in scientific research due to its unique properties. CDDA is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. This compound has been used in various fields of research, including agriculture, biology, and chemistry.
Wirkmechanismus
N-(2-chlorophenyl)-2,4-dinitroaniline exerts its effects by binding to the colchicine-binding site on microtubules, leading to the disruption of microtubule formation. This disruption leads to the accumulation of cells in the G2/M phase of the cell cycle, as previously mentioned.
Biochemische Und Physiologische Effekte
N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to have a number of biochemical and physiological effects. In addition to its effects on cell division, N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to induce apoptosis in cancer cells. This effect is thought to be due to the disruption of microtubule formation, which leads to the activation of pro-apoptotic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-chlorophenyl)-2,4-dinitroaniline in lab experiments is its specificity for the colchicine-binding site on microtubules. This specificity allows researchers to selectively disrupt microtubule formation without affecting other cellular processes.
However, one limitation of using N-(2-chlorophenyl)-2,4-dinitroaniline in lab experiments is its toxicity. N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to be toxic to both plants and animals at high concentrations, making it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving N-(2-chlorophenyl)-2,4-dinitroaniline. One area of interest is the development of N-(2-chlorophenyl)-2,4-dinitroaniline analogs that are less toxic and more specific for the colchicine-binding site on microtubules. These analogs could be used to further study the mechanisms of cell division and mitosis.
Another area of interest is the potential use of N-(2-chlorophenyl)-2,4-dinitroaniline and its analogs in cancer therapy. The ability of N-(2-chlorophenyl)-2,4-dinitroaniline to induce apoptosis in cancer cells makes it a promising candidate for further development as a cancer treatment.
Conclusion
In conclusion, N-(2-chlorophenyl)-2,4-dinitroaniline is a valuable tool in scientific research due to its unique properties and specificity for the colchicine-binding site on microtubules. While there are limitations to its use in lab experiments, N-(2-chlorophenyl)-2,4-dinitroaniline has been used in a variety of research applications and has the potential for further development in the future.
Synthesemethoden
N-(2-chlorophenyl)-2,4-dinitroaniline can be synthesized through a multi-step process involving the reaction of 2-chloroaniline with nitric acid and sulfuric acid. The resulting product is then reacted with 2,4-dinitrochlorobenzene to yield the final product, N-(2-chlorophenyl)-2,4-dinitroaniline. This method of synthesis is efficient and has been widely used in the production of N-(2-chlorophenyl)-2,4-dinitroaniline for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2,4-dinitroaniline has been used in various scientific research applications. One of the most common uses of N-(2-chlorophenyl)-2,4-dinitroaniline is in the study of plant growth and development. N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to inhibit the growth of weeds while promoting the growth of crops, making it a valuable tool in agriculture research.
In addition, N-(2-chlorophenyl)-2,4-dinitroaniline has been used in the study of cell division and mitosis. N-(2-chlorophenyl)-2,4-dinitroaniline has been shown to disrupt the formation of microtubules, which are essential for cell division. This disruption leads to the accumulation of cells in the G2/M phase of the cell cycle, providing researchers with a tool to study the mechanisms of cell division.
Eigenschaften
CAS-Nummer |
964-76-1 |
|---|---|
Produktname |
N-(2-chlorophenyl)-2,4-dinitroaniline |
Molekularformel |
C12H8ClN3O4 |
Molekulargewicht |
293.66 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H8ClN3O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h1-7,14H |
InChI-Schlüssel |
BZANWSWKCWTNOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



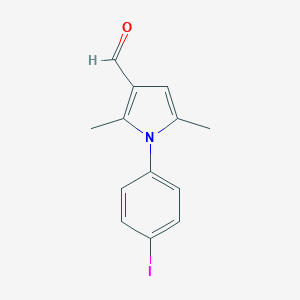
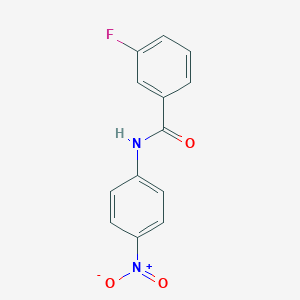
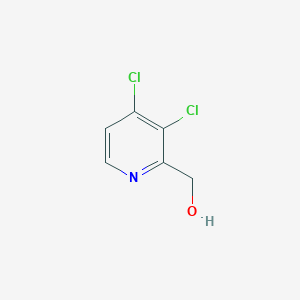
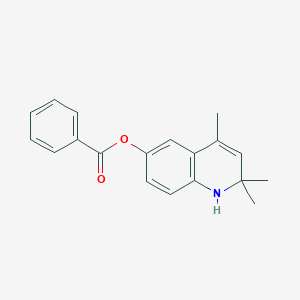
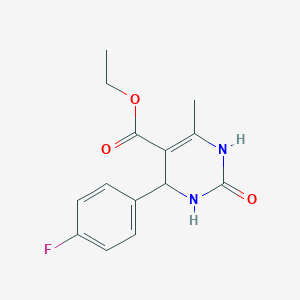
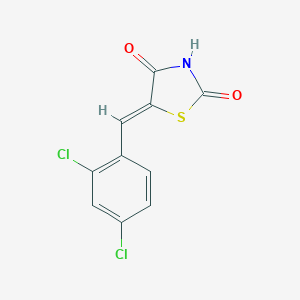
![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)
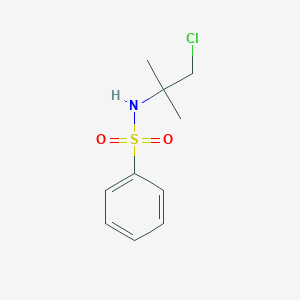
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
